molecular formula C12H9IO2 B3177880 4-(4-Iodophenoxy)-phenol CAS No. 26002-35-7

4-(4-Iodophenoxy)-phenol

Cat. No. B3177880
M. Wt: 312.1 g/mol
InChI Key: SEUYXXCZJLHQTO-UHFFFAOYSA-N
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Patent
US04365991

Procedure details

In connection with the foregoing Reaction Scheme, p-phenoxyphenyl benzoate of formula VI is either reacted with iodine monochloride in aqueous acetic acid or treated with potassium iodide and an oxidizing agent, for example potassium iodate or hydrogen peroxide, in aqueous methanol, to afford the iodo derivative of formula VII. This iodo derivative is saponified by heating in alkali, for example alcoholic sodium hydroxide, to give p-(p-iodophenoxy)phenol of formula V.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
p-phenoxyphenyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([O:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:12][CH:11]=1)(=O)C1C=CC=CC=1.ICl.[I-].[K+].[I:27]([O-])(=O)=O.[K+].OO.[OH-].[Na+]>C(O)(=O)C.CO>[I:27][C:20]1[CH:21]=[CH:22][C:17]([O:16][C:13]2[CH:14]=[CH:15][C:10]([OH:9])=[CH:11][CH:12]=2)=[CH:18][CH:19]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
p-phenoxyphenyl benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)OC1=CC=CC=C1
Name
formula VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)[O-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Eight
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
iodo
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OC2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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